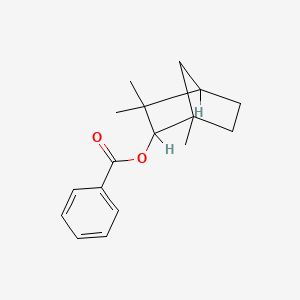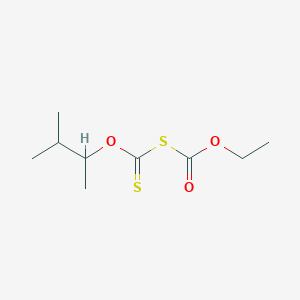
Benzocal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzocal is an organic compound with a benzene ring structure. It is known for its various applications in chemistry, biology, medicine, and industry. The compound is characterized by its aromatic properties and is often used as a precursor in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzocal can be synthesized through several methods. One common method involves the oxidation of toluene using oxygen gas in the presence of a catalyst such as manganese or cobalt naphthenates . Another method involves the hydrolysis of benzonitrile in the presence of sodium hydroxide . These methods typically require specific reaction conditions, such as high temperature and pressure, to achieve optimal yields.
Industrial Production Methods
In industrial settings, this compound is often produced through the partial oxidation of toluene. This process employs oxygen gas and catalysts like manganese or cobalt naphthenates to facilitate the reaction . The resulting product is then purified through crystallization and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzocal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid or other derivatives.
Reduction: It can be reduced to form benzyl alcohol or other reduced forms.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Chlorobenzene, nitrobenzene, benzenesulfonic acid.
Applications De Recherche Scientifique
Benzocal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly as a local anesthetic.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Benzocal exerts its effects by interacting with specific molecular targets and pathways. For instance, as a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This action results in the temporary relief of pain and itching.
Comparaison Avec Des Composés Similaires
Benzocal is similar to other aromatic compounds such as benzoic acid, benzaldehyde, and benzyl alcohol . it is unique in its specific applications and properties. For example:
Benzoic Acid: Primarily used as a food preservative and in the treatment of fungal infections.
Benzaldehyde: Commonly used in the synthesis of perfumes and flavoring agents.
Benzyl Alcohol: Utilized as a solvent and in the manufacture of other chemicals.
These compounds share a benzene ring structure but differ in their functional groups and specific uses.
Propriétés
Formule moléculaire |
C7H9AsO5 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
formaldehyde;(4-hydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsO4.CH2O/c8-6-3-1-5(2-4-6)7(9,10)11;1-2/h1-4,8H,(H2,9,10,11);1H2 |
Clé InChI |
NMZAUYUTBVJHEZ-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=CC(=CC=C1O)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)



